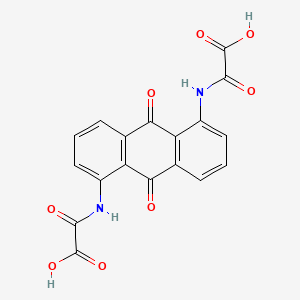
N,N'-Anthraquinone-1,5-diyldi(oxamic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) is a chemical compound with the molecular formula C18H10N2O8. It is known for its distinctive yellow crystalline appearance and good solubility in common organic solvents such as diethyl ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) typically involves the reaction of anthraquinone derivatives with oxalic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) can be compared with other similar compounds, such as 1,5-dioxaminoanthraquinone and 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]bis(oxoacetic acid). These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) lies in its specific chemical structure, which imparts distinct properties and reactivity .
Properties
CAS No. |
82-19-9 |
|---|---|
Molecular Formula |
C18H10N2O8 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[[5-(oxaloamino)-9,10-dioxoanthracen-1-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C18H10N2O8/c21-13-7-3-1-5-9(19-15(23)17(25)26)11(7)14(22)8-4-2-6-10(12(8)13)20-16(24)18(27)28/h1-6H,(H,19,23)(H,20,24)(H,25,26)(H,27,28) |
InChI Key |
LNDNGSJOTCICSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


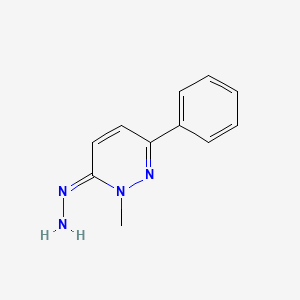
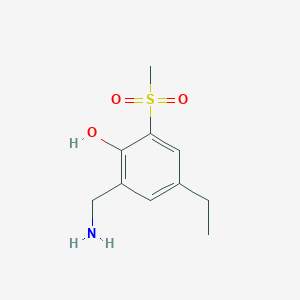


![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
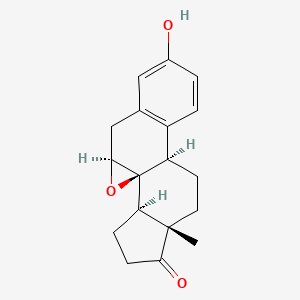
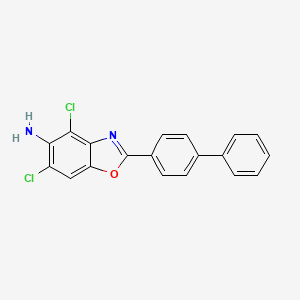
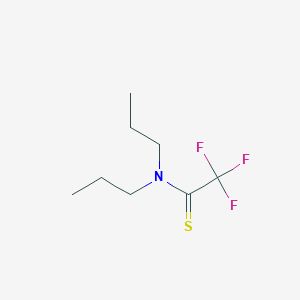
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
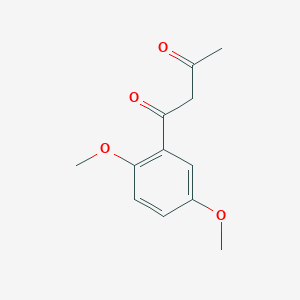
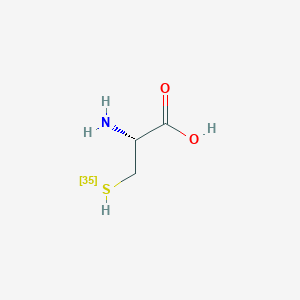
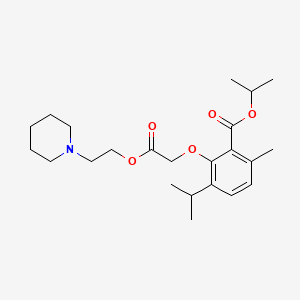
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
